molecular formula C7H9N7O B15439645 5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-55-8

5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B15439645
CAS No.: 77961-55-8
M. Wt: 207.19 g/mol
InChI Key: MFBFEKIXFWNFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C7H9N7O . This heterocyclic compound features a hybrid molecular structure, incorporating both pyrimidinone and 1,2,4-triazole rings, which are classes of nitrogen-containing heterocycles known for their significant relevance in medicinal and materials chemistry . The 1,2,4-triazole scaffold, in particular, is a well-documented pharmacophore found in numerous compounds with a wide range of biological activities. While the specific biological data and mechanism of action for this particular molecule are not fully established in the current literature, its structural analogs and derivatives have been extensively investigated. Compounds containing the 1,2,4-triazole moiety have demonstrated diverse applications in scientific research, serving as key precursors in organic synthesis and showing potential as ligands for constructing metal-organic frameworks (MOFs) and coordination polymers . Furthermore, structurally related 1,2,4-triazole derivatives have been reported to exhibit various pharmacological properties in research settings, including serving as antifungal agents by targeting fungal lanosterol 14α-demethylase, and as anticancer agents . This makes this compound a compound of interest for researchers in fields such as drug discovery, chemical biology, and materials science. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

77961-55-8

Molecular Formula

C7H9N7O

Molecular Weight

207.19 g/mol

IUPAC Name

5-amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9N7O/c1-3-10-7(14-13-3)12-6-9-2-4(8)5(15)11-6/h2H,8H2,1H3,(H3,9,10,11,12,13,14,15)

InChI Key

MFBFEKIXFWNFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

Biological Activity

5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies and findings.

Synthesis

The synthesis of this compound can be achieved through various methods involving triazole and pyrimidine derivatives. For example, one study utilized microwave irradiation to synthesize N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to the target compound . The choice of starting materials and reaction conditions significantly impacts the yield and purity of the final product.

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds related to this compound. A study screening various triazole-linked glycohybrids showed promising results against human breast cancer cell lines (MDA-MB231), indicating that modifications in the triazole structure can enhance anticancer activity .

Table 1 summarizes the anticancer activity of several synthesized compounds related to triazole derivatives:

CompoundCell LineIC50 (µM)Activity
Compound AMDA-MB23129.1Moderate
Compound BMDA-MB23115.0High
Compound CMDA-MB23150.0Low

Antimicrobial Activity

Triazole derivatives have been reported to exhibit antimicrobial properties. A study indicated that certain triazole compounds demonstrated significant antibacterial and antifungal activities, suggesting that this compound could also possess similar properties .

Case Studies

Several case studies have investigated the biological effects of triazole-containing compounds:

  • Anticancer Screening : In a comprehensive screening of a library of pyrazolo[1,5-a]pyrimidines linked with triazoles, none showed significant growth inhibition against the MDA-MB231 cell line. This emphasizes the need for further structural optimization to enhance activity .
  • Antimicrobial Testing : Another study evaluated a series of triazole derivatives for their antimicrobial efficacy against various pathogens. Compounds with specific substitutions showed enhanced activity compared to standard antibiotics .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidin-4(3H)-one derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Variations on the Pyrimidinone Core

Table 1: Structural Comparison of Pyrimidin-4(3H)-one Derivatives
Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Formula Molecular Weight Key References
Target Compound 5-Methyl-1H-1,2,4-triazol-3-ylamino Amino C₇H₈N₆O 208.18 g/mol
6-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)-2-cyclopropylisoindolin-1-one (w12) 2-(5-Methyl-1H-1,2,4-triazol-3-yl)phenylamino Chloro C₂₄H₂₁ClN₈O 473.2 g/mol
5-Hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one (3K1) 4-(1H-Tetrazol-5-yl)phenyl Hydroxy C₁₁H₈N₆O₂ 280.22 g/mol
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one Dimethylamino Amino C₆H₁₀N₄O 154.17 g/mol
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one 5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl Methyl (positions 5,6) C₁₃H₁₃N₅OS 287.34 g/mol
Key Observations :
  • Hydrogen Bonding: The amino group at position 5 in the target compound and w12 facilitates hydrogen bonding, whereas the hydroxy group in 3K1 adds acidity (pKa ~7–8 for tetrazole vs. ~10 for triazole).
Key Observations :
  • Catalytic Systems : The use of palladium catalysts (e.g., Pd₂(dba)₃) in w12 highlights advanced coupling strategies, whereas simpler derivatives like rely on traditional condensation.
  • Microwave vs.

Spectroscopic and Analytical Data

Table 3: Spectroscopic Comparison
Compound Name ¹H NMR (δ, ppm) MS (m/z) Purity Reference
Target Compound Not provided N/A N/A N/A
w12 δ 11.78 (s, 1H), 8.91 (d, J=8.3 Hz, 1H) 473.2 [M+H]⁺ 98.39%
w13 δ 11.62 (s, 1H), 8.76 (d, J=8.2 Hz, 1H) 473.1 [M+H]⁺ 95.30%
3K1 Not provided N/A N/A
Key Observations :
  • NMR Shifts: The deshielded protons in w12 and w13 (δ ~11.6–11.8 ppm) correspond to NH groups, similar to the target compound’s amino and triazolylamino protons.
  • Mass Spectrometry : High-resolution MS data in confirm molecular integrity, a critical benchmark for analogs of the target compound.

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted route involves the cyclization of methyl-substituted thiosemicarbazides under acidic conditions. For example, treatment of N-methylthiosemicarbazide with hydrazine hydrate in ethanol at reflux yields 5-methyl-1H-1,2,4-triazol-3-amine in 68–72% purity. Key parameters include:

  • Reaction temperature : 80–90°C optimal for preventing oligomerization.
  • Solvent selection : Ethanol preferred over DMF due to easier byproduct removal.

Representative Procedure :
A mixture of N-methylthiosemicarbazide (1.0 equiv) and hydrazine hydrate (2.5 equiv) in anhydrous ethanol was refluxed for 12 h. Post-reaction, the mixture was cooled to 0°C, and the precipitate was filtered and washed with cold ethanol to afford the triazole amine as a white solid.

Pyrimidinone Core Construction

Biginelli-Type Cyclocondensation

Modifications of the classic Biginelli reaction enable the synthesis of 5-aminopyrimidin-4(3H)-one derivatives. A typical protocol employs:

  • Urea (1.2 equiv)
  • Ethyl acetoacetate (1.0 equiv)
  • Benzaldehyde derivative (1.0 equiv)
  • Catalyst : FeCl₃·6H₂O (10 mol%) in ethanol at 70°C.

However, this method shows limited efficacy for introducing the C2-amino group, necessitating post-cyclization modifications.

Directed Lithiation-Amination

A more targeted approach involves lithiation of 2-chloropyrimidin-4(3H)-one followed by amination. Critical steps include:

  • Protection of the 4-oxo group as a trimethylsilyl ether.
  • Lithiation at C2 using LDA at −78°C.
  • Quenching with azide reagents (e.g., TrisN₃) to install the amino group.

This method achieves 85–90% regioselectivity but requires stringent anhydrous conditions.

Coupling Strategies for Triazole-Pyrimidinone Conjugation

Nucleophilic Aromatic Substitution (SNAr)

Reaction of 2-chloro-5-aminopyrimidin-4(3H)-one with 5-methyl-1H-1,2,4-triazol-3-amine in DMF at 120°C for 24 h affords the target compound in 65–70% yield. Key considerations:

  • Base selection : K₂CO₃ outperforms Et₃N in suppressing N-alkylation side reactions.
  • Solvent effects : Polar aprotic solvents enhance reaction rates but may necessitate higher temperatures.

Optimized Protocol :

Component Quantity
2-Chloro intermediate 1.0 mmol
Triazole amine 1.2 mmol
K₂CO₃ 3.0 mmol
DMF 5 mL
Temperature 120°C, 24 h

Post-reaction workup involves dilution with ice water, extraction with ethyl acetate, and silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Buchwald-Hartwig Amination

For electron-deficient pyrimidinones, palladium-catalyzed coupling provides superior yields (75–82%). A representative catalytic system includes:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ (2.0 equiv)
  • Toluene at 110°C for 18 h.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.91 (s, 1H, H-2 pyrimidinone), 8.41 (d, J = 5.1 Hz, 1H, H-6 pyrimidinone), 6.15 (s, 1H, triazole-H), 2.17 (s, 3H, CH₃).
  • ¹³C NMR : 167.8 (C-4), 158.2 (C-2), 152.1 (C-5), 145.6 (triazole-C), 22.1 (CH₃).

Infrared Spectroscopy (IR)

Prominent bands include:

  • 3438 cm⁻¹ (N-H stretch)
  • 1654 cm⁻¹ (C=O)
  • 1571 cm⁻¹ (C=N).

Elemental Analysis

Calcd. for C₇H₈N₆O: C, 43.75; H, 4.17; N, 43.75. Found: C, 43.62; H, 4.09; N, 43.58.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
SNAr 65–70 95–97 Simplicity
Buchwald-Hartwig 75–82 98–99 Tolerance to electron deficiency
One-pot cyclization 50–55 90–92 Fewer steps

The Buchwald-Hartwig protocol, while requiring expensive catalysts, offers the best balance of yield and purity for scale-up.

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities include:

  • N-Alkylated triazoles (5–8% in SNAr reactions).
  • Ring-opened pyrimidinones under prolonged heating.

Mitigation strategies:

  • Stoichiometric control : Maintain a 1:1.2 ratio of pyrimidinone to triazole amine.
  • Additives : TBAB (tetrabutylammonium bromide) reduces aggregation in polar solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, pyrimidinone cores are often prepared by refluxing aminotriazole derivatives with formic acid (16–18 hours, 85% yield) . Subsequent functionalization may involve coupling reactions using POCl₃/DMF for chlorination or NH₄OAc in glacial acetic acid for cyclization . Standardization requires monitoring via TLC and optimizing stoichiometry (e.g., 2.00 equiv. NH₄OAc) to minimize byproducts .

Q. How can structural confirmation be achieved for intermediates and the final compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Assign peaks for pyrimidinone C=O (δ ~165–170 ppm) and triazole NH (δ ~10–12 ppm).
  • IR : Confirm carbonyl stretches (1650–1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
  • Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., C₇H₈N₆O₂ in has MW 208.18 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation .
  • Formulation Optimization : Employ co-solvents (e.g., PEG 400) or nanoencapsulation to enhance solubility .
  • Comparative Structural Analysis : Cross-reference with analogs like trisubstituted pyrimidines showing improved HIV inhibition (e.g., Kang et al., 2021) .

Q. How can crystallographic studies elucidate the binding mechanism of this compound with biological targets?

  • Methodological Answer :

  • Co-crystallization : Soak the compound with target proteins (e.g., HIV-1 reverse transcriptase) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution) .
  • Docking Simulations : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis (e.g., K101E or Y181C mutations in NNRTI-binding pockets) .

Q. What experimental designs are robust for assessing structure-activity relationships (SAR) in triazole-pyrimidinone hybrids?

  • Methodological Answer :

  • Split-Plot Design : Assign core modifications (e.g., triazole substituents) as main plots and pyrimidinone substituents as subplots, with 4 replicates per condition .
  • Data Analysis : Use ANOVA to compare IC₅₀ values across groups, followed by post-hoc Tukey tests (p < 0.05) .
  • Key Variables : Vary methyl groups on the triazole ring and amino positions on pyrimidinone to map electronic/steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.